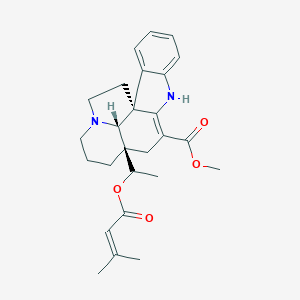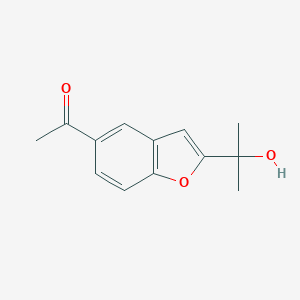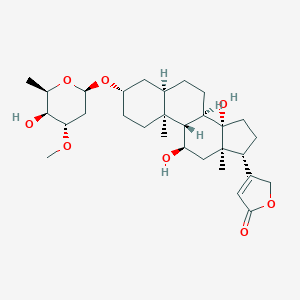
Corynoxidine
Overview
Description
Corynoxidine is an AChE inhibitor derived from tubers of Stephania succifera . It exhibits antibacterial activities against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus strains .
Molecular Structure Analysis
This compound has a molecular formula of C21H25NO5 . Its average mass is 371.427 Da, and its monoisotopic mass is 371.173279 Da .
Physical And Chemical Properties Analysis
This compound is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The chemical name of this compound is (7S,13aS)-2,3,9,10-tetramethoxy-7-oxido-6,8,13,13a-tetrahydro-5H-isoquinolino [2,1-b]isoquinolin-7-ium .
Scientific Research Applications
1. Acetylcholinesterase Inhibition
Corynoxidine, an isoquinoline alkaloid found in Corydalis species, has been identified as an acetylcholinesterase inhibitor. This inhibition is dose-dependent and contributes to its potential therapeutic applications in disorders where acetylcholinesterase activity is implicated, such as Alzheimer's disease (Kim et al., 2004).
2. Neuroprotection in Parkinson's Disease
Research has demonstrated that this compound exhibits neuroprotective effects in animal models of Parkinson's disease. It aids in motor dysfunction improvement, prevents neuronal loss, decreases α-synuclein aggregates, and diminishes neuroinflammation, thereby suggesting its potential as a treatment for Parkinson's disease (Chen et al., 2021).
3. Anti-Inflammatory Properties
This compound has shown significant anti-inflammatory effects. It modulates key pathways like the Nrf2/antioxidant response element (ARE) and the mitogen-activated protein kinase (MAPK) pathways, thereby reducing the production of pro-inflammatory mediators and cytokines (Yang et al., 2016).
4. Implications in Cancer Treatment
There is evidence that this compound may have potential in cancer treatment. It has been found to exhibit anti-mitotic and polyploidy-inducing activities, which are significant in the context of developing new anti-cancer drugs (Li et al., 2021).
5. Antimicrobial and Antimalarial Activities
This compound has been identified in studies exploring the antimicrobial and antimalarial properties of certain medicinal plants. Its presence in these plants contributes to their traditional use in treating infections and fevers, which may correlate with malaria and microbial infections (Wangchuk et al., 2012).
Mechanism of Action
Corynoxidine, also known as (-)-corynoxidine, is a compound that has been isolated from the aerial parts of Corydalis speciosa . This compound has been found to have several interesting properties, including acting as an acetylcholinesterase inhibitor and exhibiting antibacterial activities .
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . Acetylcholinesterase is an enzyme that is critical for nerve function as it breaks down the neurotransmitter acetylcholine in the synaptic cleft, thereby terminating the signal transmission.
Mode of Action
This compound acts as an inhibitor of acetylcholinesterase . By inhibiting this enzyme, this compound prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. This can enhance the transmission of nerve signals.
Biochemical Pathways
The inhibition of acetylcholinesterase by this compound affects the cholinergic pathway . This pathway involves the transmission of signals using the neurotransmitter acetylcholine. By preventing the breakdown of acetylcholine, this compound can potentially enhance cholinergic signaling.
Result of Action
The inhibition of acetylcholinesterase by this compound can lead to enhanced cholinergic signaling . This could potentially have various effects at the molecular and cellular level, depending on the specific context in which the signaling is enhanced. Additionally, this compound exhibits antibacterial activities against Staphylococcus aureus and methicillin-resistant S. aureus strains .
Safety and Hazards
properties
IUPAC Name |
(7S,13aS)-2,3,9,10-tetramethoxy-7-oxido-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-24-18-6-5-13-9-17-15-11-20(26-3)19(25-2)10-14(15)7-8-22(17,23)12-16(13)21(18)27-4/h5-6,10-11,17H,7-9,12H2,1-4H3/t17-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEMUDHNCZHUKC-JTSKRJEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CC[N+]3(C2)[O-])OC)OC)C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C[C@H]3C4=CC(=C(C=C4CC[N@@+]3(C2)[O-])OC)OC)C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















